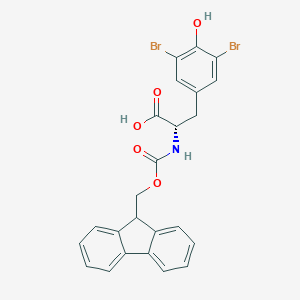

Fmoc-3,5-dibromo-L-tyrosine

Description

BenchChem offers high-quality Fmoc-3,5-dibromo-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3,5-dibromo-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAVNNURVZYVLW-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462524 | |

| Record name | Fmoc-3,5-dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201484-26-6 | |

| Record name | Fmoc-3,5-dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-3,5-dibromo-L-tyrosine solubility in different solvents

An In-Depth Technical Guide to the Solubility of Fmoc-3,5-dibromo-L-tyrosine for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,5-dibromo-L-tyrosine is a pivotal building block in modern peptide synthesis and drug discovery.[1][2] Its unique structure, featuring a bulky hydrophobic Fmoc protecting group and two bromine atoms on the tyrosine ring, imparts distinct physicochemical properties that significantly influence its behavior in solution.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring efficient purification, and ultimately achieving high yields of the target peptide. This guide provides a comprehensive overview of the solubility characteristics of Fmoc-3,5-dibromo-L-tyrosine, discusses the underlying chemical principles, and offers a detailed protocol for its empirical determination.

Physicochemical Properties of Fmoc-3,5-dibromo-L-tyrosine

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For Fmoc-3,5-dibromo-L-tyrosine, the key determinants are the large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group, the polar carboxylic acid and amino groups, and the halogenated aromatic side chain.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₉Br₂NO₅ | [1][3] |

| Molecular Weight | 561.22 g/mol | [4] |

| Appearance | White crystals | [1] |

| Melting Point | 184-193 °C | [1][3] |

| Structure |

The presence of the large, hydrophobic Fmoc group generally promotes solubility in many organic solvents.[5] However, the overall solubility is a nuanced interplay between this hydrophobicity and the polarity imparted by the amino acid backbone and the dibrominated phenolic ring. The bromine atoms increase the molecular weight and the hydrophobicity of the side chain, which can influence its interaction with different solvents.[1]

Qualitative Solubility Profile

While precise quantitative solubility data for Fmoc-3,5-dibromo-L-tyrosine across a wide array of solvents is not extensively published, a qualitative understanding can be derived from the general principles of Fmoc-amino acid chemistry and the known properties of common laboratory solvents.[5][6]

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Highly Soluble | Excellent at solvating the peptide backbone and the Fmoc group. The most common solvent for solid-phase peptide synthesis.[6] |

| Dimethyl sulfoxide (DMSO) | Highly Soluble | Strong solvating power for a wide range of organic molecules, including protected amino acids. | |

| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | Similar to DMF, widely used in peptide synthesis for its excellent solvating properties.[6] | |

| Acetonitrile (ACN) | Moderately Soluble | Less polar than DMF and DMSO, may have lower solvating power for the polar parts of the molecule. | |

| Polar Protic | Methanol (MeOH) | Sparingly Soluble | Can engage in hydrogen bonding, but the large hydrophobic Fmoc group may limit solubility. |

| Ethanol (EtOH) | Sparingly Soluble | Similar to methanol, with slightly lower polarity. | |

| Water | Insoluble | The hydrophobic nature of the Fmoc group and the dibrominated tyrosine side chain makes it poorly soluble in aqueous solutions. | |

| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | Can solvate the hydrophobic Fmoc group, but may be less effective for the polar amino acid portion. |

| Tetrahydrofuran (THF) | Moderately Soluble | A less polar ether that can offer moderate solubility. | |

| Hexanes | Insoluble | Highly nonpolar solvent, unable to effectively solvate the polar functional groups of the molecule. |

Experimental Determination of Solubility: The Shake-Flask Method

For applications requiring precise solubility data, empirical determination is the most reliable approach. The shake-flask method is a well-established and robust technique for measuring the equilibrium solubility of a compound in a given solvent.

Workflow for Shake-Flask Solubility Determination

Caption: A schematic workflow of the shake-flask method for solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-3,5-dibromo-L-tyrosine to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

-

To each vial, add a precise volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to perform a preliminary experiment to determine the time required to reach a solubility plateau.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Prepare a series of standard solutions of Fmoc-3,5-dibromo-L-tyrosine of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions and the saturated supernatant at the wavelength of maximum absorbance (λmax) for Fmoc-3,5-dibromo-L-tyrosine using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of Fmoc-3,5-dibromo-L-tyrosine in the saturated supernatant.

-

The calculated concentration represents the solubility of the compound in that specific solvent at the given temperature.

-

Factors Influencing Solubility and Practical Implications

Several factors can influence the solubility of Fmoc-3,5-dibromo-L-tyrosine and have significant implications for its use in research and development.

Caption: Key factors affecting solubility and their practical consequences.

-

Solvent Choice in Peptide Synthesis: The high solubility of Fmoc-3,5-dibromo-L-tyrosine in polar aprotic solvents like DMF and NMP makes them ideal for solid-phase peptide synthesis (SPPS), ensuring efficient coupling reactions.[6]

-

Temperature Effects: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. This can be leveraged to prepare more concentrated stock solutions, but care must be taken to avoid degradation at elevated temperatures.

-

Impact on Purification: During purification by techniques such as reversed-phase HPLC, the solubility of the compound in the mobile phase (often a mixture of acetonitrile and water) is critical for achieving good separation and preventing precipitation on the column.

-

Considerations for Drug Development: In the context of developing peptide-based therapeutics, understanding the solubility of this modified amino acid is crucial for formulation studies and ensuring bioavailability.[1]

Conclusion

The solubility of Fmoc-3,5-dibromo-L-tyrosine is a critical parameter for its effective utilization in peptide synthesis and drug development. While it is highly soluble in polar aprotic solvents commonly used in SPPS, its solubility in other solvents can vary significantly. This guide provides a foundational understanding of its solubility profile, the factors that govern it, and a robust experimental protocol for its precise determination. By applying these principles and methodologies, researchers can optimize their experimental conditions, leading to improved outcomes in their synthetic and developmental endeavors.

References

-

INDOFINE Chemical Company, Inc. (n.d.). FMOC-3,5-DIBROMO-L-TYROSINE. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 3,5-dibromo-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

-

AAPPTec (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

PubMed (2012, July 27). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Retrieved from [Link]

-

Biocompare (n.d.). Fmoc-3,5-dibromo-L-tyrosine from Aladdin Scientific. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). 3,5-Dibromo-L-tyrosine. The Merck Index Online. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Fmoc-3,5-Dibromo-D-tyrosine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate (2025, December 17). Comprehensive Solubility Analysis of Fmoc- l -Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis. Retrieved from [Link]

- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.

-

ResearchGate (2025, August 10). Methods for Removing the Fmoc Group. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Purity and Quality Specifications of Fmoc-3,5-dibromo-L-tyrosine

Introduction

Fmoc-3,5-dibromo-L-tyrosine is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly for the development of novel peptide-based therapeutics and research tools.[1][2][3] The incorporation of dibrominated tyrosine residues can significantly enhance the biological activity and metabolic stability of peptides.[3] The N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into peptide chains using standard SPPS protocols.[1][3] Given its critical role, the purity and quality of Fmoc-3,5-dibromo-L-tyrosine are paramount to ensure the successful synthesis of the target peptide with high fidelity and minimal impurities.[4] This guide provides an in-depth overview of the essential quality specifications and the underlying analytical methodologies required to validate the integrity of this crucial reagent.

Physicochemical Properties and Identification

A fundamental aspect of quality control is the verification of the material's basic physicochemical properties and structural identity. These initial checks serve as the first line of defense against substandard or incorrect materials.

Appearance and Solubility

The expected appearance of high-purity Fmoc-3,5-dibromo-L-tyrosine is a white to off-white crystalline powder.[2][3] Significant deviations in color or the presence of amorphous material may indicate impurities or degradation. While detailed solubility studies are ongoing, it is known to be soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1]

Structural Confirmation

Unequivocal identification of Fmoc-3,5-dibromo-L-tyrosine is achieved through a combination of spectroscopic techniques that probe the molecule's unique structural features.

¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for confirming the chemical structure. The proton NMR spectrum should exhibit characteristic signals for the aromatic protons of the dibrominated tyrosine ring, the fluorenyl group, and the chiral alpha-carbon. The carbon spectrum will correspondingly show the expected number of signals with chemical shifts indicative of the different carbon environments within the molecule. The spectra should be consistent with the established structure of (2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.[5]

Mass spectrometry is employed to confirm the molecular weight of the compound. For Fmoc-3,5-dibromo-L-tyrosine, the expected monoisotopic mass is approximately 561.22 g/mol .[1][3][6] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering a high degree of confidence in the material's identity.

Purity Assessment

Ensuring high purity is critical, as impurities in the building blocks can lead to the formation of deletion sequences, capped peptides, or other modified and difficult-to-remove byproducts in the final peptide.[4][7]

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the chemical purity of Fmoc-amino acids.[4] A reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main compound from any synthesis-related impurities or degradation products. A purity of ≥98%, and preferably ≥99%, is generally required for reliable use in SPPS.[2][3]

Objective: To determine the chemical purity of Fmoc-3,5-dibromo-L-tyrosine by separating it from potential impurities.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

-

Sample: Fmoc-3,5-dibromo-L-tyrosine dissolved in a suitable solvent (e.g., ACN/water mixture)

Procedure:

-

Sample Preparation: Prepare a sample solution of Fmoc-3,5-dibromo-L-tyrosine at a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 265 nm[4]

-

Injection Volume: 10 µL

-

Gradient:

Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Enantiomeric Purity

The stereochemical integrity of the amino acid is crucial for the biological activity of the final peptide. The presence of the D-enantiomer can lead to the formation of diastereomeric peptides that are often difficult to separate and may have altered pharmacological properties.[4] Chiral HPLC is the preferred method for determining the enantiomeric purity.

Objective: To separate and quantify the L- and D-enantiomers of Fmoc-3,5-dibromo-tyrosine.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., based on macrocyclic glycopeptides)[8]

-

Mobile Phase: A mixture of organic solvents such as ethanol, methanol, and acetonitrile, with a volatile buffer like ammonium trifluoroacetate (for LC-MS compatibility).[8]

Procedure:

-

Sample Preparation: Prepare a sample solution of Fmoc-3,5-dibromo-L-tyrosine at a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm[4]

-

Mobile Phase: Isocratic elution with a pre-determined mixture of solvents (e.g., Ethanol/Methanol/Acetonitrile with 0.1% TFA). The exact conditions will depend on the specific chiral column used and should be optimized.

-

-

Data Analysis: Identify the peaks corresponding to the L- and D-enantiomers. The enantiomeric purity is calculated as the percentage of the L-enantiomer peak area relative to the total area of both enantiomer peaks.

Key Quality Specifications Summary

The following table summarizes the critical quality specifications for Fmoc-3,5-dibromo-L-tyrosine.

| Parameter | Specification | Method | Rationale |

| Appearance | White to off-white crystalline powder | Visual Inspection | Indicates the absence of gross contamination or degradation. |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS | Confirms the chemical identity and structural integrity of the molecule. |

| Purity (HPLC) | ≥ 98.0% (preferably ≥ 99.0%) | RP-HPLC | Ensures minimal presence of synthesis-related impurities that can interfere with peptide synthesis. |

| Enantiomeric Purity | ≥ 99.5% L-enantiomer | Chiral HPLC | Guarantees the stereochemical integrity of the amino acid, which is critical for the biological activity of the final peptide. |

| Melting Point | 184-193 °C[3][6] | Melting Point Apparatus | A sharp melting point range is indicative of high purity. |

| Solubility | Soluble in DMF and NMP | Visual Inspection | Ensures compatibility with standard solid-phase peptide synthesis solvents. |

Visualization of the Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process for Fmoc-3,5-dibromo-L-tyrosine, from receiving the raw material to its final release for use in peptide synthesis.

Caption: Quality Control Workflow for Fmoc-3,5-dibromo-L-tyrosine.

Conclusion

A robust quality control framework is indispensable for ensuring the reliability of Fmoc-3,5-dibromo-L-tyrosine used in research and drug development. By implementing a comprehensive suite of analytical tests, including spectroscopic identification and chromatographic purity assessments, researchers can have high confidence in the quality of this critical raw material. Adherence to the specifications outlined in this guide will contribute to the successful and reproducible synthesis of high-quality peptides, ultimately accelerating the pace of scientific discovery and therapeutic innovation.

References

-

PubChem. 3,5-dibromo-L-tyrosine. [Link]

-

INDOFINE Chemical Company, Inc. FMOC-3,5-DIBROMO-L-TYROSINE | 201484-26-6. [Link]

-

Biocompare. Fmoc-3,5-dibromo-L-tyrosine from Aladdin Scientific. [Link]

-

ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

-

Biological Magnetic Resonance Bank. bmse000327 3,5-Diiodo-L-tyrosine at BMRB. [Link]

-

Briti Scientific. Certificate of Analysis - 3,5-Dibromo-L-tyrosine. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Tyrosine. [Link]

-

University of Alberta. Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

MDPI. Investigation of Impurities in Peptide Pools. [Link]

-

ResearchGate. Comprehensive Solubility Analysis of Fmoc- l -Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000158). [Link]

-

AAPPTec. Fmoc-Amino Acids. [Link]

-

ResearchGate. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. [Link]

-

Springer. Methods for Removing the Fmoc Group. [Link]

-

Agilent. Agilent Biocolumns Application Compendium - Amino Acid Analysis. [Link]

-

PubMed Central. Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. [Link]

-

National Institute of Standards and Technology. Tyrosine - NIST WebBook. [Link]

-

SpectraBase. L-Tyrosine - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. CAS 201484-26-6: Fmoc-3,5-dibromo-Tyr-OH | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. FMOC-3,5-DIBROMO-L-TYROSINE | 201484-26-6 | INDOFINE Chemical Company [indofinechemical.com]

- 7. ajpamc.com [ajpamc.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to Fmoc-3,5-dibromo-L-tyrosine: From Sourcing to Advanced Synthetic Applications

Introduction: Beyond the Canonical Twenty—The Strategic Value of Fmoc-3,5-dibromo-L-tyrosine

In the landscape of peptide synthesis and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Fmoc-3,5-dibromo-L-tyrosine is a premier example of a synthetic building block that offers a significant expansion of chemical and biological space beyond the proteinogenic palette. This guide provides an in-depth technical overview for researchers, covering the commercial sourcing, quality control, synthetic incorporation, and advanced applications of this versatile reagent.

The dibromination of the tyrosine phenyl ring imparts unique properties. The two bromine atoms act as bulky, electron-withdrawing substituents that can sterically constrain peptide conformations, potentially enhancing binding affinities and improving metabolic stability. More significantly, these halogens serve as indispensable chemical handles for post-translational modifications, most notably for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex peptide architectures and conjugates that are otherwise inaccessible.[1][2] This guide moves beyond a simple catalog of suppliers to explain the causality behind its application, ensuring that researchers can leverage its full potential with confidence.

Molecular Profile and Key Specifications

Before sourcing, a clear understanding of the molecule's fundamental properties is essential. These specifications form the basis for quality control and experimental design.

| Property | Value | CAS Number | 201484-26-6[3][4][5][6] |

| Molecular Formula | C₂₄H₁₉Br₂NO₅ | ||

| Molecular Weight | 561.2 g/mol [3][7] | ||

| Appearance | White to off-white powder/crystals[4] | ||

| Storage Conditions | 2-8°C, desiccated | ||

| Synonyms | Fmoc-Tyr(3,5-diBr)-OH, (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid |

Commercial Supplier Analysis

Selecting a high-quality supplier is the critical first step to ensure the success and reproducibility of any synthesis. Purity is paramount, as trace impurities can lead to failed couplings and truncated sequences. The following table provides a comparative analysis of established commercial suppliers.

| Supplier | Purity Specification | Analytical Method | Available Quantities | Direct Product URL |

| Chem-Impex | ≥ 99% | TLC[4] | 1g, 5g, 25g | [4] |

| Santa Cruz Biotechnology | Not specified; lot-specific CoA | Not specified | 1g, 5g | [3][7] |

| J&K Scientific | Not specified; lot-specific CoA | Not specified | 1g, 5g, 25g | [5] |

| INDOFINE Chemical Co. | >99% | TLC[6] | 1g, 5g | [6] |

| Bachem | High purity standards | HPLC | Custom Synthesis | [8][9] |

| Aladdin Scientific | Not specified | Not specified | 1g | [10] |

Disclaimer: Purity claims and available quantities are subject to change. Always refer to the supplier's most recent Certificate of Analysis (CoA) for lot-specific data.

Core Application: Incorporation via Fmoc-SPPS

The primary application of Fmoc-3,5-dibromo-L-tyrosine is its incorporation into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS). The workflow follows the standard Fmoc-SPPS cycle, but special consideration must be given to the coupling step due to the nature of the amino acid.

Workflow for a Single Coupling Cycle

The following diagram illustrates the key steps for incorporating a single residue of Fmoc-3,5-dibromo-L-tyrosine onto a resin-bound peptide chain with a free N-terminal amine.

Caption: Standard Fmoc-SPPS cycle for incorporation of Fmoc-3,5-dibromo-L-tyrosine.

Detailed Protocol: Coupling Fmoc-3,5-dibromo-L-tyrosine

Rationale: The electron-withdrawing bromine atoms on the phenyl ring can slightly decrease the reactivity of the carboxylic acid, while the bulkiness can cause steric hindrance. Therefore, using a potent coupling agent and allowing for sufficient reaction time is crucial for achieving high coupling efficiency. Urionium-based activators like HCTU or HATU are highly recommended over carbodiimides (e.g., DIC) for such modified amino acids.[11]

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-3,5-dibromo-L-tyrosine

-

Coupling Activator: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Kaiser Test Kit

Procedure (0.1 mmol scale):

-

Resin Preparation: Swell the peptide-resin (0.1 mmol) in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

-

Pre-activation: In a separate vial, dissolve Fmoc-3,5-dibromo-L-tyrosine (4 equivalents, 0.4 mmol, 224.5 mg), HCTU (3.9 equivalents, 0.39 mmol, 161.6 mg), and DIPEA (8 equivalents, 0.8 mmol, 139 µL) in ~2 mL of DMF. Allow to pre-activate for 5-10 minutes.

-

Scientist's Note: Using a slight sub-stoichiometric amount of activator relative to the amino acid prevents the activator from capping the peptide chain. DIPEA is used in excess to both activate the carboxylate and maintain basicity.

-

-

Coupling Reaction: Add the pre-activated amino acid solution to the drained resin. Agitate the vessel at room temperature for 2-4 hours.

-

Rationale: A longer coupling time is recommended compared to standard proteinogenic amino acids to overcome potential steric hindrance and ensure the reaction goes to completion.[11]

-

-

Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

-

Troubleshooting (Positive Kaiser Test): If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel and repeat the coupling step with a freshly prepared solution of activated amino acid ("double coupling").

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively (e.g., 3x DMF, 3x DCM, 3x DMF) to remove all excess reagents and byproducts. The resin is now ready for the Fmoc deprotection step to continue with the next amino acid in the sequence.

Advanced Application: Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

The true power of incorporating 3,5-dibromotyrosine lies in its utility as a scaffold for further diversification. The aryl bromide moieties are ideal substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the formation of C-C bonds directly on the resin-bound peptide. This enables the introduction of a vast array of functional groups, including biphenyl moieties for conformational locking, fluorescent reporters, or complex organic molecules.[2][12]

Workflow for On-Resin Suzuki-Miyaura Coupling

Caption: General workflow for on-resin Suzuki-Miyaura cross-coupling.

Protocol: On-Resin Suzuki-Miyaura Coupling

Rationale: This protocol uses a water-soluble phosphine ligand (sSPhos) and a robust palladium source (Pd₂(dba)₃) which have been shown to be effective for cross-coupling on complex substrates like peptides in mixed aqueous/organic solvent systems.[2] The base is critical for the transmetalation step, and the reaction often benefits from heating to ensure efficient catalysis.

Materials:

-

Fully protected peptide-resin containing a 3,5-dibromotyrosine residue

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 5-10 equivalents per bromine)

-

Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1-0.2 equivalents)

-

Ligand: Sulfonated SPhos (sSPhos, 0.2-0.4 equivalents)

-

Base: Potassium Fluoride (KF) or Potassium Carbonate (K₂CO₃, 10-20 equivalents)

-

Solvent System: A mixture like 1,2-dimethoxyethane (DME)/Ethanol/Water.

-

Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

-

Resin Preparation: Place the peptide-resin in a reaction vessel and swell in the chosen reaction solvent (e.g., DME).

-

Reagent Addition: In a separate flask, dissolve the arylboronic acid, Pd₂(dba)₃, sSPhos ligand, and base in the solvent system. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: Transfer the degassed reagent solution to the resin-containing vessel. Seal the vessel under an inert atmosphere. Heat the reaction mixture, for example at 60-80°C, for 4-12 hours with agitation. Microwave irradiation can significantly shorten reaction times.[13]

-

Washing: After the reaction is complete, drain the vessel and wash the resin thoroughly to remove the catalyst and excess reagents. A typical wash sequence would be: 3x reaction solvent, 3x water, 3x DMF, 3x DCM.

-

Cleavage and Analysis: The modified peptide can now be cleaved from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). The crude product should be analyzed by HPLC and Mass Spectrometry to confirm the successful double addition of the aryl group (expected mass increase = 2 * (Mass of Aryl group - Mass of Br)).

Conclusion

Fmoc-3,5-dibromo-L-tyrosine is far more than a simple halogenated amino acid; it is a strategic tool for peptide chemists. Its incorporation provides a gateway to novel peptide structures through conformational control and, most powerfully, through post-synthetic modification. The ability to perform reactions like the Suzuki-Miyaura coupling on a fully assembled peptide opens up avenues for creating sophisticated probes, enhancing biological activity, and developing novel therapeutic leads.[14] By carefully selecting high-purity starting materials and employing robust, optimized protocols for both coupling and subsequent modification, researchers can confidently unlock the full potential of this versatile building block.

References

-

INDOFINE Chemical Company, Inc. (n.d.). FMOC-3,5-DIBROMO-L-TYROSINE. Retrieved January 15, 2026, from [Link]

-

El-Faham, A., et al. (2010). Design, Synthesis, and Biological Evaluation of Dibromotyrosine Analogues Inspired by Marine Natural Products as Inhibitors of Human Prostate Cancer Proliferation, Invasion, and Migration. Bioorganic & Medicinal Chemistry, 18(21), 7474-7483. Available at: [Link]

-

Biocompare, Inc. (n.d.). Fmoc-3,5-dibromo-L-tyrosine from Aladdin Scientific. Retrieved January 15, 2026, from [Link]

- Pajpanova, T., et al. (2000). A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis. Amino Acids, 19(3-4), 679-688. (Note: This is a representative citation for synthesis of related compounds, specific protocol details may vary).

-

Muttenthaler, M., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-11. Available at: [Link]

-

Wu, X., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 6(24), 4407–4410. Available at: [Link]

-

Wipf, P. (2012). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. University of Pittsburgh. Available at: [Link]

-

Khan, I., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. Molecules, 28(24), 8056. Available at: [Link]

- Burlina, F., et al. (2008). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. The Journal of Organic Chemistry, 73(17), 6902–6912. (Note: This is a representative citation for Suzuki coupling on peptides, specific protocol details may vary).

-

PubChem. (n.d.). 3,5-dibromo-L-tyrosine. Retrieved January 15, 2026, from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). 3,5-DIIODO-L-TYROSINE. Retrieved January 15, 2026, from [Link]

-

Albericio, F., & Carpino, L. A. (2015). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 20(4), 6179–6196. Available at: [Link]

-

Kele, P., & Mezo, G. (2000). Synthesis of dityrosine cross-linked peptide dimers using the Miyaura-Suzuki reaction. Tetrahedron Letters, 41(22), 4291-4294. Available at: [Link]

-

Davis, B. G., et al. (2009). A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling. Nature Chemistry, 1(8), 663-668. Available at: [Link]

Sources

- 1. Fmoc-3,5-dibromo-L-tyrosine | CymitQuimica [cymitquimica.com]

- 2. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. FMOC-3,5-DIBROMO-L-TYROSINE | 201484-26-6 | INDOFINE Chemical Company [indofinechemical.com]

- 7. scbt.com [scbt.com]

- 8. bachem.com [bachem.com]

- 9. bachem.com [bachem.com]

- 10. biocompare.com [biocompare.com]

- 11. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of dibromotyrosine analogues inspired by marine natural products as inhibitors of human prostate cancer proliferation, invasion, and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Fmoc-3,5-dibromo-L-tyrosine in Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges of Incorporating Halogenated Tyrosine Analogs

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Fmoc-3,5-dibromo-L-tyrosine, in particular, is a valuable building block for introducing conformational constraints, enhancing binding affinity, and serving as a precursor for cross-linking studies. However, the successful incorporation of this sterically hindered and electronically modified amino acid during Solid-Phase Peptide Synthesis (SPPS) presents significant challenges that necessitate optimized coupling strategies.

The bulky bromine atoms ortho to the phenolic hydroxyl group and adjacent to the peptide backbone create considerable steric hindrance, which can impede the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain. This can lead to incomplete couplings, resulting in deletion sequences and challenging purifications. Furthermore, the electron-withdrawing nature of the bromine atoms can influence the reactivity of the carboxyl group, potentially requiring more potent activation methods.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed analysis of coupling reagents and optimized protocols for the efficient incorporation of Fmoc-3,5-dibromo-L-tyrosine in Fmoc-based SPPS. By understanding the underlying chemical principles and employing the robust protocols outlined herein, scientists can confidently synthesize peptides containing this valuable amino acid with high efficiency and purity.

Comparative Analysis of Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is paramount for overcoming the steric and electronic challenges posed by Fmoc-3,5-dibromo-L-tyrosine. While a plethora of reagents are available, their efficacy in this specific context varies significantly. Here, we compare the most relevant classes of coupling reagents.

Onium Salts: The Gold Standard for Difficult Couplings

Aminium/uronium and phosphonium salts are the reagents of choice for coupling sterically hindered amino acids due to their high reactivity and ability to form highly activated ester intermediates.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Experimental evidence consistently demonstrates the superiority of HATU for the coupling of sterically hindered amino acids.[1][2] Its enhanced performance is attributed to the formation of a highly reactive OAt-ester intermediate, which more readily overcomes steric barriers.[3] The 7-azabenzotriazole (HOAt) moiety in HATU provides anchimeric assistance during the aminolysis step, further accelerating the reaction rate and minimizing side reactions.[4]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While also an effective coupling reagent, HBTU generally exhibits lower efficiency and slower reaction kinetics compared to HATU when coupling sterically demanding residues.[1][2] The O-benzotriazole (OBt) ester formed by HBTU is less reactive than the OAt-ester from HATU.[3] For challenging couplings like that of Fmoc-3,5-dibromo-L-tyrosine, HBTU may require longer reaction times or double coupling to achieve comparable yields to a single HATU-mediated coupling.[1]

Carbodiimides with Additives: A Cost-Effective and Versatile Approach

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are cost-effective coupling reagents that, when used in conjunction with nucleophilic additives, can provide excellent coupling efficiency with suppressed racemization.[5]

-

DIC/OxymaPure® (Ethyl cyano(hydroxyimino)acetate): The combination of DIC with OxymaPure® has emerged as a highly effective and safe alternative to benzotriazole-based additives. OxymaPure® forms a reactive oxime ester that is more efficient at promoting amide bond formation and suppressing racemization than HOBt.[6][7] This combination is particularly advantageous as it avoids the use of potentially explosive benzotriazole derivatives.[6]

Mechanism of Action: A Visual Comparison

The following diagrams illustrate the activation of a carboxylic acid by HATU and DIC/Oxyma, highlighting the formation of the respective active ester intermediates.

Caption: Activation with HATU to form a reactive OAt-ester.

Caption: Activation with DIC/OxymaPure® to form a reactive oxime ester.

Quantitative Comparison of Coupling Reagents

The following table provides a comparative overview of the performance of different coupling reagents for sterically hindered amino acids, based on literature and in-house data.

| Coupling Reagent | Relative Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |

| HATU | Very High | Low | High reactivity, fast kinetics, suitable for automated synthesis.[1][2] | Higher cost, potential for side reactions if not used correctly. |

| HBTU | High | Moderate | Good general-purpose reagent, widely used.[5] | Less effective for highly hindered residues, may require double coupling.[1] |

| DIC/OxymaPure® | High | Very Low | Cost-effective, soluble byproduct, low racemization.[6][7] | Can be slower than onium salts, requires pre-activation. |

| DIC/HOBt | Moderate | Moderate | Inexpensive. | Lower efficiency than OxymaPure®, potential for racemization.[5] |

Experimental Protocols

The following are detailed, step-by-step protocols for the efficient coupling of Fmoc-3,5-dibromo-L-tyrosine in manual SPPS. These protocols are designed to be self-validating through the inclusion of monitoring steps.

General Preparations and Resin Handling

-

Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min), followed by DMF (3 x 1 min).

-

Monitoring Deprotection: Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine. A positive result (dark blue beads) indicates successful Fmoc removal.

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol is highly recommended for achieving the highest coupling efficiency with Fmoc-3,5-dibromo-L-tyrosine.

-

Reagent Preparation:

-

Fmoc-3,5-dibromo-L-tyrosine (3-5 equivalents relative to resin loading)

-

HATU (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

-

Anhydrous DMF

-

-

Activation and Coupling: a. In a separate vial, dissolve Fmoc-3,5-dibromo-L-tyrosine and HATU in DMF. b. Add the base (DIPEA or Collidine) to the amino acid solution and allow to pre-activate for 1-2 minutes. Note: Prolonged pre-activation should be avoided to minimize the risk of racemization.[8] c. Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel. d. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

Monitoring and Washing: a. After the coupling reaction, take a small sample of the resin and perform a Kaiser test. A negative result (yellow or faint yellow beads) indicates a complete reaction. b. If the Kaiser test is positive, a second coupling (recoupling) is recommended. Repeat steps 2a-d. c. Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: DIC/OxymaPure®-Mediated Coupling

This protocol offers a cost-effective and low-racemization alternative to onium salt-based methods.

-

Reagent Preparation:

-

Fmoc-3,5-dibromo-L-tyrosine (3-5 equivalents)

-

DIC (3-5 equivalents)

-

OxymaPure® (3-5 equivalents)

-

Anhydrous DMF

-

-

Activation and Coupling: a. In a separate vial, dissolve Fmoc-3,5-dibromo-L-tyrosine and OxymaPure® in DMF. b. Add DIC to the solution and allow to pre-activate for 5-10 minutes at room temperature. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 3-6 hours at room temperature.

-

Monitoring and Washing: a. Monitor the reaction completion using the Kaiser test as described in Protocol 1, step 3a. b. If necessary, perform a recoupling. c. After complete coupling, wash the resin as described in Protocol 1, step 3c.

Mitigation of Side Reactions

Racemization

The risk of racemization is a significant concern when coupling any amino acid, and it can be exacerbated with sterically hindered residues due to longer reaction times and more forceful activation conditions.

-

Choice of Base: The use of a hindered, non-nucleophilic base such as 2,4,6-collidine is recommended over DIPEA, as it has been shown to reduce racemization.[9]

-

Pre-activation Time: Minimize the pre-activation time of the amino acid to reduce the opportunity for the formation of the racemization-prone oxazolone intermediate.[8]

-

Coupling Additives: The use of additives like OxymaPure® is highly effective in suppressing racemization by rapidly converting the reactive intermediate into a more stable active ester.[5]

Side-Chain Protection of 3,5-dibromo-L-tyrosine

While the phenolic hydroxyl group of tyrosine is typically protected in Fmoc-SPPS (e.g., with a tert-butyl group) to prevent O-acylation, the electron-withdrawing effect of the two bromine atoms in 3,5-dibromo-L-tyrosine significantly reduces the nucleophilicity of the hydroxyl group. For many applications, side-chain protection of Fmoc-3,5-dibromo-L-tyrosine may not be necessary. However, for sensitive sequences or if using highly reactive coupling conditions, employing a side-chain protected derivative (e.g., Fmoc-3,5-dibromo-L-tyrosine(tBu)-OH) can provide an additional layer of security against potential side reactions.

Workflow and Decision-Making Logic

The following diagram outlines a logical workflow for the coupling of Fmoc-3,5-dibromo-L-tyrosine, incorporating decision points for troubleshooting.

Caption: Decision workflow for Fmoc-3,5-dibromo-L-tyrosine coupling.

Conclusion

The successful incorporation of Fmoc-3,5-dibromo-L-tyrosine into synthetic peptides is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For maximal efficiency, particularly with challenging sequences, the use of HATU as the coupling agent is strongly recommended. The DIC/OxymaPure® system provides a reliable and cost-effective alternative with the added benefit of minimizing racemization. By following the detailed protocols and troubleshooting logic presented in these application notes, researchers can confidently synthesize high-purity peptides containing this valuable non-canonical amino acid, thereby enabling the exploration of novel peptide therapeutics and biochemical probes.

References

-

Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

-

Slideshare. (2015). Spps and side reactions in peptide synthesis. [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information: Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory Activity against Thrombin. [Link]

-

IRIS-Unibo. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. [Link]

-

Payne, R. J., et al. (2011). Supplementary Information: Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory Activity against Thrombin. The Royal Society of Chemistry. [Link]

-

OxymaPure. (n.d.). Oxyma-B. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Francis, V., & Kanth, S. B. (2017). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate Chemistry, 28(6), 1595-1606. [Link]

-

Prieto, M., Mayor, S., Rodríguez, K., Lloyd-Williams, P., & Giralt, E. (2007). Racemization in suzuki couplings: a quantitative study using 4-hydroxyphenylglycine and tyrosine derivatives as probe molecules. The Journal of Organic Chemistry, 72(3), 1047-1050. [Link]

-

PubChem. (n.d.). 3,5-dibromo-L-tyrosine. [Link]

-

Fournier, A. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Amino Acids, 44(2), 529-532. [Link]

-

Bernardes, G. J., & Castagner, B. (2016). Tyrosine bioconjugation–an emergent alternative. Chemical Communications, 52(42), 6887-6897. [Link]

-

Pentelute, B. L., & Seeberger, P. H. (2010). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Angewandte Chemie International Edition, 49(19), 3314-3317. [Link]

-

Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4655-4720. [Link]

-

Park, J. H., Vink, S., & Undheim, K. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1. 7-selective peptide--protoxin II. Journal of Peptide Science, 18(7), 443-448. [Link]

Sources

- 1. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of Fmoc-3,5-dibromo-L-tyrosine into Peptides

Introduction: The Strategic Role of Bromine in Peptide Chemistry

The introduction of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological and biophysical properties of therapeutic and research peptides. Halogenation, in particular the introduction of bromine, offers a unique set of advantages. The presence of bromine atoms on an aromatic ring, such as in 3,5-dibromo-L-tyrosine, can significantly enhance the biological activity of a peptide. This enhancement can be attributed to several factors, including increased hydrophobicity which can improve membrane permeability, and the potential for halogen bonding, a non-covalent interaction that can contribute to tighter and more specific binding to biological targets.[1][2]

Fmoc-3,5-dibromo-L-tyrosine is a key building block for the solid-phase peptide synthesis (SPPS) of such modified peptides.[3] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for seamless integration into standard Fmoc-based SPPS workflows, which are favored for their mild deprotection conditions.[4][5] Beyond its direct impact on bioactivity, the dibrominated tyrosine residue serves as a versatile chemical handle for post-synthetic modifications. The carbon-bromine bonds are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the site-specific introduction of a wide array of functional groups for applications in bioconjugation, drug delivery, and the development of fluorescent probes.[6][7]

This comprehensive guide provides detailed protocols for the efficient incorporation of Fmoc-3,5-dibromo-L-tyrosine into peptides via Fmoc-SPPS, methods for the characterization of the resulting brominated peptides, and a protocol for post-synthetic modification via Suzuki-Miyaura cross-coupling.

Physicochemical Properties of Fmoc-3,5-dibromo-L-tyrosine

A thorough understanding of the properties of the building block is crucial for successful synthesis.

| Property | Value | Reference |

| CAS Number | 201484-26-6 | [1] |

| Molecular Formula | C₂₄H₁₉Br₂NO₅ | [1] |

| Molecular Weight | 561.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98% (typically by HPLC) | [3] |

| Storage | 0-8°C, protected from light and moisture | [3] |

Part 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3,5-dibromo-L-tyrosine

The following protocol outlines the manual synthesis of a peptide containing a 3,5-dibromo-L-tyrosine residue on a 0.1 mmol scale using standard Fmoc/tBu chemistry. This protocol can be adapted for automated peptide synthesizers.

Experimental Workflow for SPPS

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Fmoc-3,5-dibromo-L-tyrosine | ≥98.0% | Various |

| Rink Amide or Wang Resin | 100-200 mesh | Various |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |

| Dichloromethane (DCM) | ACS Grade or higher | Various |

| Piperidine | Reagent Grade | Various |

| Diisopropylethylamine (DIEA) | Reagent Grade | Various |

| HBTU, HATU, or HCTU | Peptide Synthesis Grade | Various |

| Trifluoroacetic acid (TFA) | Reagent Grade | Various |

| Triisopropylsilane (TIPS) | Reagent Grade | Various |

| Diethyl ether | Anhydrous | Various |

Detailed Protocol

1. Resin Swelling and Preparation Proper swelling of the resin is critical for efficient synthesis.

-

Place the appropriate amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

-

After swelling, drain the DMF.

2. Fmoc Deprotection This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-3,5-dibromo-L-tyrosine This step describes the incorporation of the brominated tyrosine. The same procedure applies to other Fmoc-protected amino acids.

-

Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-3,5-dibromo-L-tyrosine and 3.0 equivalents of a coupling reagent (e.g., HBTU, HATU) in DMF. Add 6.0 equivalents of DIEA to activate the amino acid. The solution will typically change color.

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Expert Insight: Due to the steric hindrance from the two bromine atoms, the coupling of Fmoc-3,5-dibromo-L-tyrosine may be slower than for other amino acids. It is advisable to monitor the coupling reaction for completeness using a ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated (double coupling).[3]

4. Capping (Optional) To prevent the formation of deletion sequences, any unreacted amino groups can be capped.

-

After the coupling step, wash the resin with DMF.

-

Add a solution of 10% acetic anhydride and 1% DIEA in DMF to the resin and agitate for 10-15 minutes.

-

Wash the resin thoroughly with DMF.

5. Chain Elongation Repeat steps 2 and 3 (and 4 if necessary) for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection This step cleaves the completed peptide from the resin and removes the side-chain protecting groups.

-

After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common choice is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

-

Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

7. Peptide Precipitation and Washing

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

Part 2: Characterization of the Brominated Peptide

Accurate characterization is essential to confirm the identity and purity of the synthesized peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for both the analysis and purification of synthetic peptides.[8] The increased hydrophobicity of the 3,5-dibromo-L-tyrosine residue will typically lead to a longer retention time compared to its non-brominated counterpart.

Typical Analytical HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: 5-95% B over 30 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

Expected Results: A successful synthesis will show a major peak in the HPLC chromatogram corresponding to the desired brominated peptide. The purity can be calculated by integrating the peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. The presence of two bromine atoms in 3,5-dibromo-L-tyrosine results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, a peptide containing one dibromotyrosine residue will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.

Example Mass Spectrum Analysis: For a hypothetical peptide with a monoisotopic mass (M) containing one 3,5-dibromo-L-tyrosine, the expected peaks would be:

-

M: Corresponding to the peptide with two ⁷⁹Br atoms.

-

M+2: Corresponding to the peptide with one ⁷⁹Br and one ⁸¹Br atom.

-

M+4: Corresponding to the peptide with two ⁸¹Br atoms.

This distinct isotopic signature provides strong evidence for the successful incorporation of the dibrominated amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to further characterize the peptide. The aromatic protons of the 3,5-dibromo-L-tyrosine residue will have a characteristic chemical shift. Due to the deshielding effect of the two bromine atoms, the two equivalent aromatic protons will appear as a singlet further downfield compared to the aromatic protons of a standard tyrosine residue.[9]

Expected ¹H NMR Chemical Shifts for 3,5-dibromo-L-tyrosine residue in a peptide (in D₂O):

-

Aromatic Protons (2H): ~7.3-7.5 ppm (singlet)

-

β-CH₂ Protons (2H): ~2.8-3.2 ppm (multiplet)

-

α-CH Proton (1H): ~4.2-4.6 ppm (multiplet)

Part 3: Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

The dibromotyrosine residue serves as an excellent scaffold for further functionalization using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the brominated tyrosine and a boronic acid or ester.[7][10] This allows for the introduction of various functionalities, such as fluorescent tags, biotin, or other bioactive moieties.

Workflow for Suzuki-Miyaura Cross-Coupling on a Brominated Peptide

Caption: General workflow for Suzuki-Miyaura cross-coupling on a dibromotyrosine-containing peptide.

Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for cross-coupling on halogenated amino acids in peptides.[7]

Materials and Reagents:

-

Dibromotyrosine-containing peptide

-

Aryl or alkyl boronic acid (or boronic ester)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

sSPhos (Sulfonated SPhos)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Degassed solvent mixture (e.g., 1,4-dioxane/water or DMF/water)

Procedure:

-

In a reaction vial, dissolve the dibromotyrosine-containing peptide in the chosen degassed solvent mixture.

-

Add 2-4 equivalents of the boronic acid.

-

In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (e.g., 5 mol%) and sSPhos (e.g., 10 mol%) in the reaction solvent.

-

Add the catalyst solution to the peptide/boronic acid mixture.

-

Add an excess of the base (e.g., 3-5 equivalents of K₂CO₃).

-

Seal the reaction vial and heat the mixture (e.g., 60-80 °C) with stirring for 4-12 hours, or until the reaction is complete as monitored by HPLC-MS.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) to quench the reaction.

-

Filter the solution to remove any solids.

-

Purify the functionalized peptide by RP-HPLC.

-

Characterize the final product by mass spectrometry to confirm the successful coupling.

Conclusion and Future Perspectives

Fmoc-3,5-dibromo-L-tyrosine is a valuable and versatile building block for peptide chemists. Its incorporation can directly enhance the biological properties of peptides and provides a platform for a wide range of post-synthetic modifications. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and further functionalization of peptides containing this unique amino acid. As the demand for more complex and potent peptide therapeutics and research tools grows, the strategic use of building blocks like Fmoc-3,5-dibromo-L-tyrosine will undoubtedly play an increasingly important role in the field of peptide science.

References

-

PubChem. 3,5-dibromo-L-tyrosine. National Center for Biotechnology Information. [Link]

-

Baker, E. S., & Grant, G. H. (2007). Halogen bonding: a new interaction for protein-ligand design?. Journal of medicinal chemistry, 50(22), 5429-5439. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

-

D'Este, F., & Albericio, F. (2019). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 24(19), 3463. [Link]

-

Planas, M., & Goetz, A. E. (2018). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein journal of organic chemistry, 14, 2336-2345. [Link]

-

Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC of peptides and proteins: principles and practice. Methods in molecular biology (Clifton, N.J.), 384, 3–45. [Link]

-

Phillips, R. S., & May, S. W. (1981). A simple and efficient method for the preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Journal of Organic Chemistry, 46(18), 3839-3840. [Link]

-

de Santana, D. P., & da Silva, F. de A. (2015). Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. Journal of the Brazilian Chemical Society, 26(11), 2358-2366. [Link]

Sources

- 1. 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. mesalabs.com [mesalabs.com]

- 7. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application of Fmoc-3,5-dibromo-L-tyrosine in developing fluorescent probes

Application Notes & Protocols

Topic: Leveraging Fmoc-3,5-dibromo-L-tyrosine for Site-Specific Synthesis of Fluorescent Peptide Probes via Palladium-Catalyzed Cross-Coupling

Abstract

Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, enabling the study of enzyme activity, protein-protein interactions, and cellular imaging. However, traditional methods for labeling peptides often lack site-specificity, leading to heterogeneous products with unpredictable performance. This guide details the application of Fmoc-3,5-dibromo-L-tyrosine, a versatile synthetic amino acid, as a strategic building block for the precise, site-specific incorporation of fluorophores into peptides. The core principle involves leveraging the two bromine atoms on the tyrosine side chain as chemical handles for post-synthetic modification via palladium-catalyzed cross-coupling reactions. This approach allows for the creation of structurally defined and highly functional fluorescent probes. We provide detailed, field-tested protocols for solid-phase peptide synthesis (SPPS), on-resin Suzuki-Miyaura coupling, and probe characterization, alongside the scientific rationale behind key experimental choices.

Introduction: The Need for Precision in Peptide Labeling

The functionalization of peptides with fluorescent reporters is a cornerstone of modern chemical biology. These probes are critical for developing high-sensitivity enzyme assays, visualizing molecular interactions, and tracking biological processes in real-time[1][2]. A common strategy involves conjugating a fluorescent dye to a reactive group within the peptide, such as the N-terminal amine or the side chain of a lysine residue[3]. While effective, this approach can be problematic when a peptide contains multiple reactive sites, resulting in a mixture of labeled species that complicates data interpretation[4].

To overcome this challenge, researchers have turned to unnatural amino acids (UAAs) that can be incorporated at specific positions during peptide synthesis, offering a single, defined point for modification[4][5]. Fmoc-3,5-dibromo-L-tyrosine stands out as a particularly powerful UAA for this purpose. It is readily integrated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols[6]. The true utility of this building block lies in the C-Br bonds on its aromatic side chain, which serve as versatile precursors for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed reactions[1][7].

This application note provides a comprehensive guide to using Fmoc-3,5-dibromo-L-tyrosine to construct bespoke fluorescent peptide probes with unparalleled precision.

The Strategic Advantage of 3,5-Dibromotyrosine

The chemical architecture of Fmoc-3,5-dibromo-L-tyrosine is uniquely suited for its role as a modifiable scaffold.

-

Fmoc Group: The N-α-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making the amino acid fully compatible with the most common and mild strategy for SPPS[8].

-

Aromatic Bromides: The two bromine atoms are the key functional handles. They are relatively stable to the conditions of peptide synthesis but are readily activated by palladium catalysts to participate in cross-coupling reactions. This allows for the covalent attachment of a wide array of functional groups, including fluorophores, after the peptide backbone has been assembled[1][6]. The presence of two bromine atoms also opens the possibility for dual functionalization if desired.

-

Structural Analogy: As a derivative of tyrosine, its incorporation is often well-tolerated within peptide structures, minimizing perturbations to native biological interactions[9][10].

Caption: Key functional components of Fmoc-3,5-dibromo-L-tyrosine.

Principle of Probe Synthesis: A Modular Workflow

The synthesis of a fluorescent probe using Fmoc-3,5-dibromo-L-tyrosine follows a logical, multi-stage workflow. The key advantage is that the sensitive and often complex fluorophore is introduced in a controlled chemical step after the peptide chain is securely assembled on a solid support. This protects the fluorophore from the repetitive chemical treatments of peptide synthesis.

The Suzuki-Miyaura cross-coupling is an exemplary reaction for this purpose due to its mild reaction conditions and high tolerance for diverse functional groups, making it ideal for use with complex biomolecules.

Caption: Modular workflow for fluorescent probe synthesis.

Detailed Experimental Protocols

These protocols provide a framework for synthesis. Optimization of coupling times, temperatures, and reagent equivalents may be necessary depending on the specific peptide sequence and fluorophore used.

Protocol 4.1: SPPS of a Dibromotyrosine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using a standard rink amide resin.

-

Materials:

-

Rink Amide MBHA Resin (0.4-0.8 mmol/g loading)

-

Fmoc-protected amino acids (including Fmoc-3,5-dibromo-L-tyrosine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Coupling Reagents: HBTU (0.5 M in DMF), HOBt (0.5 M in DMF)

-

Activator Base: N,N-Diisopropylethylamine (DIPEA)

-

Glass reaction vessel with a sintered glass filter

-

-

Procedure:

-

Resin Swelling: Add 250 mg of Rink Amide resin to the reaction vessel. Swell in 5 mL of DMF for 30 minutes, then drain.

-

Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes and drain. Repeat with a second 5 mL portion for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL).

-

Amino Acid Coupling:

-

In a separate tube, pre-activate the first Fmoc-amino acid (4 equivalents, 0.4 mmol) by mixing with HBTU (0.38 mmol), HOBt (0.4 mmol), and DIPEA (0.8 mmol) in 2 mL of DMF for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

-

Causality: Pre-activation of the amino acid carboxyl group into an active ester by HBTU/HOBt is essential for efficient amide bond formation with the resin's free amine. DIPEA acts as an organic base to facilitate the reaction.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence. For Fmoc-3,5-dibromo-L-tyrosine, a double coupling (repeating step 3 twice) is recommended to ensure complete incorporation due to potential steric hindrance.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine if it is not to be modified.

-

Protocol 4.2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a generic fluorophore boronic acid to the dibromotyrosine residue.

-

Materials:

-

Peptide-resin from Protocol 4.1

-

Fluorophore-boronic acid derivative (e.g., 4-Coumarinboronic acid) (5 equivalents per bromine)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Base: 2 M aqueous Sodium Carbonate (Na2CO3)

-

Solvent: Degassed DMF

-

-

Procedure:

-

Resin Preparation: Wash the peptide-resin thoroughly with DMF.

-

Reaction Setup:

-

In a new vial, dissolve the fluorophore-boronic acid (0.5 mmol for a disubstitution on a 0.1 mmol synthesis) and Pd(PPh3)4 (0.1 equivalents, 0.01 mmol) in 3 mL of degassed DMF.

-

Add the solution to the peptide-resin.

-

Add 1 mL of 2 M aqueous Na2CO3.

-

Causality: The system must be thoroughly degassed (e.g., by bubbling with argon or nitrogen) before adding the palladium catalyst. Pd(0) is sensitive to oxidation by air, which would deactivate it and prevent the catalytic cycle from proceeding. The aqueous base is crucial for the transmetalation step of the Suzuki reaction mechanism.

-

-

Reaction: Seal the vessel and agitate at 40-50°C for 12-16 hours. Protect the reaction from light if the fluorophore is light-sensitive.

-

Washing: After the reaction, drain the solution and wash the resin extensively to remove all traces of the catalyst and excess reagents. A recommended wash sequence is: DMF (5x), DMF/water (1:1, 3x), water (3x), DMF (3x), DCM (3x).

-

Protocol 4.3: Cleavage and Purification

-

Materials:

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Cold diethyl ether.

-

Reverse-Phase HPLC system with a C18 column.

-

Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile).

-

-

Procedure:

-

Cleavage: Add 5 mL of the cleavage cocktail to the dry, labeled resin. Agitate at room temperature for 2-3 hours.

-

Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during this process, preventing side reactions with sensitive residues like tryptophan or methionine.

-

-

Precipitation: Filter the TFA solution into a 50 mL conical tube. Precipitate the crude peptide by adding ~40 mL of cold diethyl ether.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Air-dry the pellet.

-

Purification: Dissolve the crude peptide in a minimal amount of Solvent A/B mixture and purify using RP-HPLC. Collect fractions corresponding to the major product peak.

-

Lyophilization: Freeze and lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

-

Characterization and Application Example

Probe Characterization

Correct synthesis must be verified through rigorous characterization.

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm molecular weight. | A measured mass corresponding to the theoretical mass of the peptide with the covalently attached fluorophore(s). |

| Analytical RP-HPLC | Assess purity. | A single, sharp peak indicating a pure compound (>95%). |

| Fluorescence Spectroscopy | Determine photophysical properties. | Measure excitation and emission maxima (λ_ex, λ_em) and quantum yield to confirm the probe is fluorescent. |

Application Example: A FRET-based Protease Sensor